molecular formula C8H9N5 B2959589 N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 1513374-36-1

N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B2959589
CAS No.: 1513374-36-1
M. Wt: 175.195
InChI Key: OLYFYIGOHJVYJK-UHFFFAOYSA-N
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Description

N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS: 1513374-36-1) is an aromatic amine derivative featuring a methyl group on the aniline nitrogen and a tetrazole ring at the ortho position. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYFYIGOHJVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized tetrazole derivatives, reduced amines, and substituted tetrazoles with various functional groups .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

Positional Isomers of Tetrazole-Substituted Anilines
  • 2-(1H-Tetrazol-5-yl)aniline (CAS: 73732-51-1): Lacks the N-methyl group, resulting in a primary amine. This structural difference reduces steric hindrance and increases basicity compared to the N-methyl derivative. It was identified as a biochemical inhibitor in Mycobacterium studies .
  • 4-(1H-Tetrazol-5-yl)aniline (CAS: 46047-18-1): The tetrazole is para to the amine.
Halogen-Substituted Analogs
  • 5-Chloro-2-(1H-tetrazol-5-yl)aniline : Chlorine enhances electron-withdrawing effects, which may stabilize the tetrazole ring and influence binding affinity in enzyme inhibition .

Heterocycle Modifications

Tetrazole vs. Triazole Derivatives
  • N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS: 906352-64-5): Replacing tetrazole with a triazole reduces ring acidity (triazole pKa ~10 vs. tetrazole pKa ~4.5), impacting hydrogen-bonding capabilities in drug-target interactions .

Alkyl and Aromatic Substituents

  • 3-Fluoro-4-[1-(propan-2-yl)-1H-tetrazol-5-yl]aniline : The isopropyl group on the tetrazole increases steric bulk, which could hinder binding in narrow enzymatic pockets but improve pharmacokinetic properties .
  • N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (CAS: 1448256-08-3): Substitution with an oxadiazole ring introduces additional hydrogen-bond acceptors, modifying interaction profiles .

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Insights
N-methyl-2-(1H-tetrazol-5-yl)aniline 175.18 N-methyl, ortho-tetrazole Moderate lipophilicity
2-(1H-Tetrazol-5-yl)aniline 161.16 Primary amine, ortho-tetrazole Higher polarity
4-(1H-Tetrazol-5-yl)aniline 161.17 Para-tetrazole Enhanced crystallinity

Crystallography and Stability

  • Tetrazole rings participate in hydrogen-bonding networks, as seen in crystal structures of related compounds (e.g., bis[(diaminomethylidene)azanium] tetrazolates). Methylation may disrupt these interactions, affecting solid-state stability .

Biological Activity

N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a heterocyclic compound characterized by its tetrazole ring and aniline structure. Its molecular formula is C7H8N6, with a molecular weight of 176.18 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus50Ciprofloxacin31
Escherichia coli75Ciprofloxacin32
Candida albicans100Fluconazole25

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit tumor growth through mechanisms involving the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The tetrazole ring's ability to coordinate with metal ions may also disrupt metal-dependent biological processes crucial for cancer cell survival.

The biological activity of this compound can be attributed to its dual functional groups—the nitro group and the tetrazole ring. These groups participate in redox reactions that influence cellular pathways and enzyme activities. The nitro group can generate reactive intermediates that interact with biological macromolecules, potentially leading to cellular damage or apoptosis .

Case Studies

Several studies have explored the biological activities of tetrazole derivatives similar to this compound:

  • Antimicrobial Screening : A study assessed various tetrazole derivatives for their antimicrobial properties using the microdilution susceptibility method. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
  • Anticancer Activity : Research on related compounds has shown that modifications to the tetrazole structure can enhance anticancer efficacy. For instance, a derivative with a similar structure demonstrated significant inhibition of cancer cell proliferation in vitro .

Q & A

Q. What are the optimized synthetic routes for N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:
  • Classical Synthesis : Reacting 2-aminobenzonitrile derivatives with sodium azide and a catalyst (e.g., ammonium chloride) under reflux in polar solvents like DMF. Temperature control (80–100°C) and stoichiometric ratios are critical to minimize side products .
  • Microwave-Assisted Synthesis : Accelerates cyclization via microwave irradiation (e.g., 150°C, 30 min), improving yield by 15–20% compared to classical methods. This method reduces reaction time and enhances selectivity for the tetrazole ring .
    Key Consideration: Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from unreacted azides or nitriles.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methyl group on the aniline nitrogen appears as a singlet at ~δ 3.2 ppm. The tetrazole ring protons (NH) may show broad peaks at δ 10–12 ppm, depending on tautomerism. Aromatic protons exhibit splitting patterns consistent with para-substitution .
  • IR Spectroscopy : Stretching vibrations for the tetrazole ring (C=N) appear at ~1600 cm⁻¹, and N-H stretches (aniline) at ~3400 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 190.1 confirms the molecular formula C₈H₉N₅. Fragmentation patterns include loss of CH₃ (15 Da) and the tetrazole moiety (67 Da) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the tetrazole ring can occur .
  • Handling : Use gloveboxes for air-sensitive reactions. The compound is hygroscopic; pre-dry solvents (e.g., molecular sieves) to mitigate decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in the tetrazole ring of this compound?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELXL (via Olex2 or WinGX) to model hydrogen atoms and refine bond lengths. The 1H-tautomer (N-H at position 1) is confirmed by electron density maps and hydrogen-bonding networks .
  • Mercury Visualization : Analyze packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen bonds (N-H⋯N) to validate tautomeric assignments. Compare with databases (e.g., Cambridge Structural Database) for consistency .

Q. What computational strategies predict the pharmacological potential of this compound as a drug scaffold?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., angiotensin II receptor, modeled after valsartan’s tetrazole pharmacophore). Prioritize binding poses with ΔG < –7 kcal/mol .
  • QSAR Modeling : Train models on tetrazole-containing analogs to predict bioavailability and toxicity. Molecular descriptors (logP, polar surface area) should align with Lipinski’s rules .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Perform variable-temperature experiments (e.g., 25–100°C) to detect tautomeric equilibria or restricted rotation. Line-shape analysis in solutions (DMSO-d₆) quantifies exchange rates .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level using Gaussian. Compare calculated chemical shifts (GIAO method) with experimental data to assign signals .

Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrazole ring?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block the NH position, directing electrophilic substitution (e.g., alkylation) to the N2/N3 sites. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. Optimize ligand selection (e.g., SPhos) to enhance C5-arylation selectivity .

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